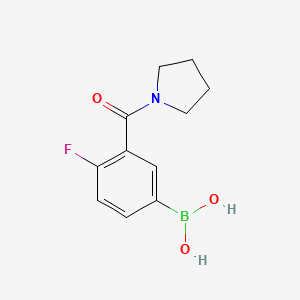

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid

Description

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS: 874219-31-5) is a boronic acid derivative featuring a fluorine atom at the 4-position and a pyrrolidine-1-carbonyl group at the 3-position of the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl frameworks . Its boronic acid moiety enables selective coupling with halogenated aromatic partners, while the fluorine and pyrrolidine substituents modulate electronic and steric properties, influencing reactivity and solubility .

Propriétés

IUPAC Name |

[4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOICJNUBSAKHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660219 | |

| Record name | [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-31-5 | |

| Record name | [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chemical Identity and Properties Relevant to Preparation

Before discussing preparation methods, understanding the compound’s chemical nature is essential:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BFNO₃ |

| Molecular Weight | 237.04 g/mol |

| CAS Number | 874219-31-5 |

| Physical State | Solid |

| Melting Point | 152-154°C |

| Purity (Commercial) | ~98% |

The molecule contains a phenyl ring substituted with a fluorine atom, a pyrrolidine-1-carbonyl group, and a boronic acid moiety. These functional groups influence its solubility, reactivity, and stability during synthesis and storage.

Detailed Preparation Procedure Example

An example procedure based on literature and commercial synthesis practices is as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Fluoro-3-nitrobenzoic acid, pyrrolidine, coupling agent (e.g., EDC) | Formation of 4-fluoro-3-(pyrrolidine-1-carbonyl)nitrobenzene via amide bond formation |

| 2 | Reduction (e.g., Pd/C hydrogenation) | Conversion of nitro group to amine |

| 3 | Halogenation (if necessary, e.g., bromination) | Introduction of halogen at boronic acid position |

| 4 | Palladium-catalyzed borylation (e.g., Pd(dppf)Cl2, bis(pinacolato)diboron, base) | Installation of boronic acid group |

| 5 | Deprotection and purification | Isolation of pure 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid |

This multi-step synthesis requires careful control of reaction conditions to maintain the integrity of functional groups and to achieve high purity.

Analytical and Quality Control Considerations

- Purity is typically confirmed by HPLC and NMR spectroscopy.

- Melting point determination (152-154°C) serves as a physical purity check.

- Chromatographic methods are used to monitor reaction progress and final product purity.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Challenges |

|---|---|---|---|

| Amide bond formation | Carbodiimide coupling (EDC, DCC) | High regioselectivity | Requires pure starting materials |

| Reduction of nitro group | Pd/C hydrogenation | Efficient conversion | Sensitive to over-reduction |

| Halogenation | Bromination or iodination | Facilitates borylation | Regioselectivity control needed |

| Palladium-catalyzed borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, base | Mild conditions, high yield | Catalyst cost, reaction optimization |

| Purification | Chromatography, recrystallization | High purity product | Time-consuming |

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, sodium perborate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and substituted aromatic compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid has been identified as having potential applications in the development of pharmaceuticals targeting various biological pathways. Notably, boronic acids are recognized for their ability to interact with biological targets such as enzymes and receptors, which is crucial in drug design.

Key Areas of Research

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in disease pathways. Boronic acids often mimic the natural substrates of enzymes, allowing them to bind effectively and inhibit enzymatic activity.

- Anticancer Agents : Studies have indicated that boronic acids can be designed to target cancer-specific pathways, making this compound a candidate for further investigation in anticancer drug development.

- Inflammatory Diseases : The compound's structural features suggest it may modulate pathways involved in inflammatory responses, potentially leading to new treatments for conditions like arthritis or inflammatory bowel disease.

Catalytic Applications

Boronic acids are also valuable as catalysts in organic reactions due to their Lewis acid properties. The specific application of this compound in catalysis includes:

- Aldol Reactions : The compound can facilitate aldol reactions, which are vital for forming carbon-carbon bonds in organic synthesis.

- Amidation Reactions : It has shown promise in promoting amidation reactions under mild conditions, which is essential for synthesizing amides from carboxylic acids and amines.

- Synthesis of Complex Molecules : Its ability to participate in various coupling reactions makes it useful in synthesizing complex organic molecules, including pharmaceuticals.

Case Study 1: Anticancer Activity

In a recent study, researchers explored the binding affinity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Catalytic Efficiency

A comparative study on the catalytic efficiency of different boronic acids revealed that this compound exhibited superior performance in promoting aldol reactions compared to traditional catalysts. This efficiency highlights its utility in organic synthesis.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby modulating their activity. This interaction is crucial in the development of enzyme inhibitors and other bioactive compounds .

Comparaison Avec Des Composés Similaires

Substitution Pattern and Key Structural Analogs

The compound is compared to analogs with variations in the amine substituent (piperidine, morpholine), fluorine position, or backbone modifications (Table 1).

Table 1: Structural and Commercial Comparison of Analogs

Research and Industrial Relevance

- Pharmaceutical Synthesis : Analogous compounds (e.g., 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid in ) are used to synthesize kinase inhibitors and other bioactive molecules, highlighting the importance of fluorine and heterocyclic substituents in drug design .

- Material Science : Fluorinated phenylboronic acids are pivotal in creating liquid crystals and conductive polymers, where substituent positioning dictates material properties .

Activité Biologique

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid, with the CAS number 874219-31-5, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a pyrrolidine carbonyl group attached to a phenylboronic acid framework.

- Molecular Formula : CHBFNO

- Molecular Weight : 237.04 g/mol

- CAS Number : 874219-31-5

- Purity : Typically >95% for research applications

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins involved in critical cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, leading to increased apoptosis in cancer cells. The specific mechanism involves interference with the ubiquitin-proteasome pathway, which is crucial for protein degradation and cell cycle regulation.

- Antimicrobial Properties : There is emerging evidence that boronic acids possess antimicrobial properties. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microorganisms.

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including serine proteases and kinases. Inhibition studies have demonstrated that it can effectively modulate enzyme activity, making it a candidate for therapeutic development.

Case Studies and Research Findings

A selection of studies highlights the biological relevance of this compound:

- Study on Anticancer Activity : A recent study evaluated the compound's effects on breast cancer cell lines, demonstrating significant cytotoxicity with an IC value in the low micromolar range. The study suggested that the compound induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBFNO |

| Molecular Weight | 237.04 g/mol |

| CAS Number | 874219-31-5 |

| Anticancer IC | Low micromolar range |

| Antimicrobial MIC | 32 µg/mL (Staphylococcus aureus) |

Q & A

Q. What are the recommended storage conditions to maintain the stability of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid?

Store at 0–6°C in a dry environment to prevent hydrolysis or decomposition of the boronic acid moiety. Similar boronic acid derivatives (e.g., 3-fluorophenylcarbamoyl analogs) show enhanced stability under these conditions, as indicated by supplier protocols .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Use ¹H/¹³C/¹⁹F NMR to confirm substituent positions (fluorine, pyrrolidine-carbonyl) and FT-IR to identify key functional groups (B–O stretching at ~1340 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹). Comparative DFT studies on formylphenylboronic acids validate these methods for electronic structure analysis .

Q. How can researchers introduce the pyrrolidine-1-carbonyl group onto the phenylboronic acid core?

Employ palladium-catalyzed cross-coupling between halogenated phenylboronic acids (e.g., 3-chloro derivatives) and pyrrolidine carbonyl precursors. Protocols for analogous chloro-substituted compounds (e.g., 3-Chloro-4-(pyrrolidinyl-1-carbonyl)phenylboronic acid) demonstrate successful coupling yields under inert atmospheres .

Q. What solvent systems are compatible with this compound for Suzuki-Miyaura coupling reactions?

Use anhydrous THF or dioxane with mild bases (e.g., Na₂CO₃) to avoid boronic acid decomposition. Evidence from substituted phenylboronic acid syntheses highlights the importance of solvent polarity and base strength in optimizing coupling efficiency .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the electronic properties and reactivity of the boronic acid group?

The electron-withdrawing fluorine increases the Lewis acidity of the boronic acid, enhancing its reactivity in cross-couplings. DFT studies on 4-fluorophenylboronic acid analogs show reduced electron density at the boron center, which improves transmetalation kinetics in catalytic cycles .

Q. What computational strategies (e.g., DFT, molecular docking) can predict this compound’s interaction with biological targets?

Perform DFT/B3LYP calculations to map frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces, identifying reactive sites for molecular docking. Studies on formylphenylboronic acids used Gaussian 09 software to correlate electronic properties with binding affinities to enzymes like β-lactamases .

Q. How can researchers resolve contradictions in catalytic activity data across different reaction conditions?

Systematically vary solvent polarity, base strength, and temperature . For example, switch from Na₂CO₃ in THF to CsF in DMF to enhance solubility and reduce protodeboronation. Discrepancies in similar compounds were resolved by optimizing protecting group strategies (e.g., pinacol ester stabilization) .

Q. What role does the pyrrolidine-1-carbonyl group play in modulating steric effects during cross-coupling?

The bulky pyrrolidine moiety introduces steric hindrance, potentially slowing transmetalation but improving regioselectivity. Comparative studies on N-methoxy-N-methylcarbamoyl analogs suggest that steric effects can be counterbalanced by using larger ligand systems (e.g., SPhos) .

Q. How can researchers validate the purity of this compound for reproducible synthetic outcomes?

Combine HPLC (≥99.5% purity) with mass spectrometry to detect trace impurities. Protocols for 4-phenoxyphenylboronic acid emphasize the importance of rigorous purity checks in pharmaceutical intermediate synthesis .

Q. What are the implications of fluorine’s ortho/para-directing effects on further functionalization?

The 4-fluoro group directs electrophilic substitution to the ortho position, enabling site-selective modifications (e.g., iodination). Computational modeling of substituent effects in phenylboronic acids supports this regiochemical behavior .

Methodological Notes

- Contradiction Handling : When encountering conflicting reactivity data, cross-reference synthesis protocols (e.g., Grignard reagent preparation in ) and adjust protecting groups or catalysts .

- Safety : Follow PRTR 1-405 guidelines for boronic acid handling, including cold storage and inert-atmosphere manipulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.